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molecular formula C7H12O3 B1330201 Methyl 3-oxohexanoate CAS No. 30414-54-1

Methyl 3-oxohexanoate

Cat. No. B1330201
M. Wt: 144.17 g/mol
InChI Key: SJPCQNABHNCLPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05194671

Procedure details

56 g (1 mol) of calcium oxide were placed in 650 ml of methylene chloride, and 116 g (1 mol) of methyl acetoacetate were added dropwise at 20° to 30° C. over 0.5 hour. Stirring was then continued for 1 hour at this temperature. 116 g (1.05 mol) of butyryl chloride were then metered in at a temperature of 30°-35° C. over one hour and stirring was then continued for 3 hours at this temperature. 54 g (1 mol) of ammonium chloride in 300 ml of water were then added to the viscous suspension at 30° C. and the resulting mixture was stirred for 30 minutes. The pH of the reaction mixture was adjusted to 9 with aqueous ammonia and stirring was continued for 3 hours at 30° C. After the reaction mixture had been acidified with concentrated hydrochloric acid (pH<1), it was washed with sodium bicarbonate solution and water. After separation of the water phase, the solvent was distilled off on an evaporator. This gave 141 g (GC purity 73%) of methyl butyrylacetate (yield 71%).
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
116 g
Type
reactant
Reaction Step Two
Quantity
116 g
Type
reactant
Reaction Step Three
Quantity
54 g
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
650 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[O-2].[Ca+2].[C:3]([O:9][CH3:10])(=[O:8])[CH2:4][C:5]([CH3:7])=[O:6].[C:11](Cl)(=O)[CH2:12]CC.[Cl-].[NH4+].N.Cl>C(Cl)Cl.O>[C:5]([CH2:4][C:3]([O:9][CH3:10])=[O:8])(=[O:6])[CH2:7][CH2:11][CH3:12] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
56 g
Type
reactant
Smiles
[O-2].[Ca+2]
Step Two
Name
Quantity
116 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Step Three
Name
Quantity
116 g
Type
reactant
Smiles
C(CCC)(=O)Cl
Step Four
Name
Quantity
54 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
650 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was then continued for 3 hours at this temperature
Duration
3 h
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 3 hours at 30° C
Duration
3 h
WASH
Type
WASH
Details
was washed with sodium bicarbonate solution and water
CUSTOM
Type
CUSTOM
Details
After separation of the water phase
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off on an evaporator

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCC)(=O)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 141 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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